Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Übersicht

Beschreibung

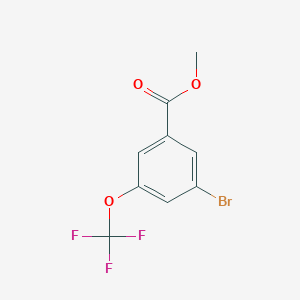

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-bromo-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as amines or thiols.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl bromide with boronic acids.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

This compound is an organic compound with the molecular formula and a molecular weight of 299.04 g/mol. It has a wide range of applications in scientific research, including its use as an intermediate in synthesizing more complex organic molecules, in the development of bioactive compounds for studying biological pathways, and in the production of specialty chemicals and materials.

Chemical Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under basic conditions, such as amines or thiols.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds using palladium catalysts and boronic acids . These reactions are used to synthesize biaryl compounds.

This compound is of interest in medicinal chemistry because of its potential biological activities. The presence of a bromine atom and a trifluoromethoxy group attached to a benzoate structure gives it unique chemical reactivity and lipophilicity. Studies have demonstrated its effectiveness against various bacterial strains.

Antimicrobial Properties:

this compound has shown antimicrobial potential against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

The compound exhibits bactericidal action, primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways. This mechanism is crucial for combating resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity:

In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

| Cell Lines Tested | Mechanism |

|---|---|

| HeLa (cervical cancer) | Modulates the expression of genes involved in apoptosis and cell cycle regulation |

| MCF-7 (breast cancer) | Modulates the expression of genes involved in apoptosis and cell cycle regulation |

Case Studies

- Antimicrobial Efficacy Against Biofilms: A study showed that this compound significantly reduces biofilm biomass against MRSA at concentrations as low as 31.108 μg/mL, suggesting it can prevent chronic infections associated with biofilms.

- Synergistic Effects with Other Antibiotics: Combining this compound with standard antibiotics enhances antimicrobial activity. For example, when used with ciprofloxacin, the MIC values were significantly lowered, showing a synergistic effect that could be beneficial in clinical settings.

- Lipophilicity: The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Electrophilic Nature: The presence of bromine enhances reactivity towards nucleophiles, which may contribute to its biological effects by modifying target proteins or nucleic acids.

Other potential application

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-5-(trifluoromethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom.

Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: Methyl 3-bromo-5-(trifluoromethoxy)benzoate is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties compared to its analogs .

Biologische Aktivität

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

- Molecular Formula : C10H7BrF3O2

- Molecular Weight : Approximately 283.04 g/mol

- Structure : The compound features a bromine atom and a trifluoromethoxy group attached to a benzoate structure, contributing to its unique chemical reactivity and lipophilicity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, showcasing moderate to significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

The compound exhibits bactericidal action, primarily through the inhibition of protein synthesis and disruption of nucleic acid production pathways. This mechanism is crucial for its application in combating resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : The compound appears to modulate the expression of genes involved in apoptosis and cell cycle regulation.

A notable study reported a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Antimicrobial Efficacy Against Biofilms :

A study evaluated the biofilm formation inhibition capabilities of this compound against MRSA. Results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL, emphasizing its potential role in preventing chronic infections associated with biofilms . -

Synergistic Effects with Other Antibiotics :

Research has shown that combining this compound with standard antibiotics enhances antimicrobial activity. For instance, when used alongside ciprofloxacin, the MIC values were significantly lowered, indicating a synergistic effect that could be beneficial in clinical settings .

The biological activity of this compound is largely attributed to:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Electrophilic Nature : The presence of bromine enhances reactivity towards nucleophiles, which may contribute to its biological effects by modifying target proteins or nucleic acids.

Eigenschaften

IUPAC Name |

methyl 3-bromo-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKPWPOXYIYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.